N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide
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Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.08956053 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) and kinases like p70S6Kβ . These targets play crucial roles in various biological processes, including metabolism, aging, and cell growth .
Mode of Action
For instance, if NAMPT is a target, the compound could potentially influence the rate-limiting step of the NAD+ salvage pathway .
Biochemical Pathways
If we consider nampt as a potential target, the compound could impact theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
It’s worth noting that the compound’s structure contains an imidazole ring , which is known to be highly soluble in water and other polar solvents . This could potentially influence its bioavailability.
Result of Action
Based on the potential targets, it can be inferred that the compound might have effects on cellular metabolism, aging processes, and cell growth .
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20-9-10(8-17-20)12-3-2-11(24-12)4-6-16-14(21)15(22)18-13-5-7-23-19-13/h2-3,5,7-9H,4,6H2,1H3,(H,16,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMIWIZOBKZLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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